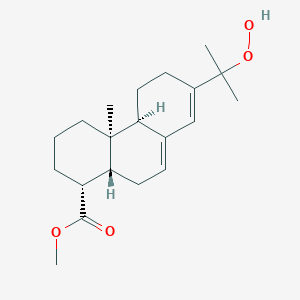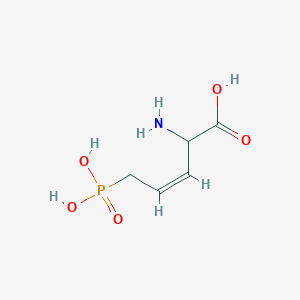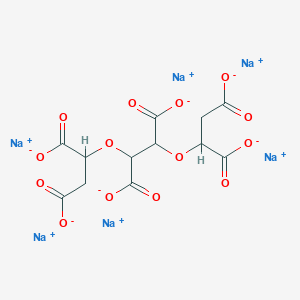
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid, commonly known as BDB, is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. This acid is synthesized through a series of chemical reactions and has been found to have numerous biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BDB is not fully understood. However, it has been suggested that BDB acts by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been suggested that BDB forms stable complexes with drugs, which may enhance their efficacy.
Biochemical and physiological effects:
BDB has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to enhance plant growth and increase crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDB in lab experiments is its ability to form stable complexes with various drugs. This may enhance the efficacy of the drugs and reduce their toxicity. However, one of the limitations of using BDB in lab experiments is its relatively high cost compared to other chemicals.
Zukünftige Richtungen
There are numerous future directions for research on BDB. One area of research is the development of BDB-based drug delivery systems. Another area of research is the study of BDB's potential use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of BDB and its potential applications in various fields.
Conclusion:
In conclusion, BDB is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step chemical reaction process and has been found to have numerous biochemical and physiological effects. Further research is needed to fully understand the potential applications of BDB in various fields.
Synthesemethoden
BDB is synthesized through a multi-step chemical reaction process. The first step involves the reaction between maleic anhydride and ethylene glycol to form mono (2-hydroxyethyl) maleate. This intermediate product is then reacted with sodium hydroxide to form mono (2-hydroxyethyl) maleate sodium salt. Finally, the sodium salt is reacted with succinic anhydride to form BDB.
Wissenschaftliche Forschungsanwendungen
BDB has been extensively studied for its potential applications in various fields. In the field of medicine, BDB has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
In the field of agriculture, BDB has been studied for its potential use as a plant growth regulator. It has been found to enhance plant growth and increase crop yield.
Eigenschaften
CAS-Nummer |
111451-16-2 |
|---|---|
Produktname |
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid |
Molekularformel |
C12H8Na6O14 |
Molekulargewicht |
514.12 g/mol |
IUPAC-Name |
hexasodium;2,3-bis(1,2-dicarboxylatoethoxy)butanedioate |
InChI |
InChI=1S/C12H14O14.6Na/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16;;;;;;/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
HJGMKIKNJPANSH-UHFFFAOYSA-H |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



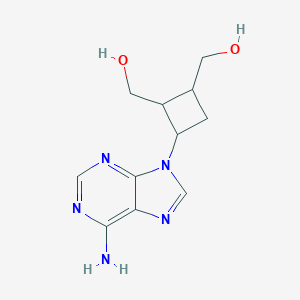
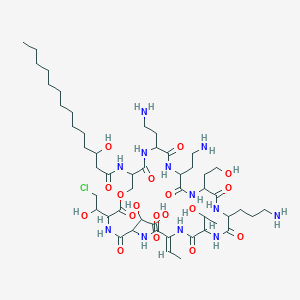

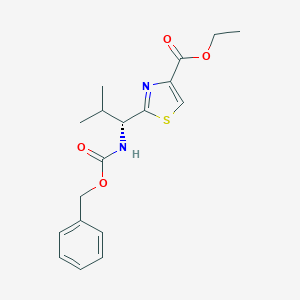
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
